Cas no 2070896-54-5 (Methyl5-Chloro-2,3-dihydrobenzofuran-3-acetate)

Methyl5-Chloro-2,3-dihydrobenzofuran-3-acetate 化学的及び物理的性質
名前と識別子
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- Methyl 5-Chloro-2,3-dihydrobenzofuran-3-acetate
- 3-Benzofuranacetic acid, 5-chloro-2,3-dihydro-, methyl ester
- Methyl5-Chloro-2,3-dihydrobenzofuran-3-acetate
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- MDL: MFCD30537159
- インチ: 1S/C11H11ClO3/c1-14-11(13)4-7-6-15-10-3-2-8(12)5-9(7)10/h2-3,5,7H,4,6H2,1H3
- InChIKey: RTGAANFXGZHDHK-UHFFFAOYSA-N
- ほほえんだ: O1C2=CC=C(Cl)C=C2C(CC(OC)=O)C1
Methyl5-Chloro-2,3-dihydrobenzofuran-3-acetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D776798-1g |
Methyl 5-Chloro-2,3-dihydrobenzofuran-3-acetate |
2070896-54-5 | 95% | 1g |
$605 | 2025-02-19 | |
eNovation Chemicals LLC | D776798-1g |
Methyl 5-Chloro-2,3-dihydrobenzofuran-3-acetate |
2070896-54-5 | 95% | 1g |
$605 | 2025-02-27 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1589337-1g |
Methyl 2-(5-chloro-2,3-dihydrobenzofuran-3-yl)acetate |
2070896-54-5 | 98% | 1g |
¥6130 | 2023-04-08 | |
AN HUI ZE SHENG Technology Co., Ltd. | SY058348-1g |
Methyl 5-Chloro-2,3-dihydrobenzofuran-3-acetate |
2070896-54-5 | 95% | 1g |
¥5109.68 | 2023-09-15 | |
eNovation Chemicals LLC | D776798-1g |
Methyl 5-Chloro-2,3-dihydrobenzofuran-3-acetate |
2070896-54-5 | 95% | 1g |
$605 | 2024-07-20 | |
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY058348-1g |
Methyl 5-Chloro-2,3-dihydrobenzofuran-3-acetate |
2070896-54-5 | ≥95% | 1g |
¥5109.68 | 2024-08-09 |
Methyl5-Chloro-2,3-dihydrobenzofuran-3-acetate 関連文献
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MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
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Yong You,Jian-Qiang Zhao Org. Chem. Front., 2019,6, 1879-1884
-
A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
-
Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
-
Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
-
Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
-
Guofu Zhang,Yiyong Zhao,Chengrong Ding Org. Biomol. Chem., 2019,17, 7684-7688
-
Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
-
Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
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Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
Methyl5-Chloro-2,3-dihydrobenzofuran-3-acetateに関する追加情報
Methyl 5-Chloro-2,3-Dihydrobenzofuran-3-Acetate: A Comprehensive Overview
Methyl 5-chloro-2,3-dihydrobenzofuran-3-acetate, also known by its CAS number 2070896-54-5, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of benzofurans, which are known for their diverse biological activities and applications in drug design. The structure of methyl 5-chloro-2,3-dihydrobenzofuran-3-acetate features a benzofuran ring system with a chloro substituent at the 5-position and an acetate group attached to the 3-position of the dihydrobenzofuran moiety. This unique structure contributes to its potential as a lead compound in various therapeutic areas.
Recent studies have highlighted the importance of methyl 5-chloro-2,3-dihydrobenzofuran-3-acetate in medicinal chemistry. Researchers have explored its role as a precursor in the synthesis of bioactive molecules, particularly those with anti-inflammatory and antioxidant properties. The chloro group at the 5-position plays a crucial role in modulating the compound's reactivity and bioavailability. Additionally, the acetate group enhances the compound's stability and solubility, making it an attractive candidate for further pharmacological studies.
The synthesis of methyl 5-chloro-2,3-dihydrobenzofuran-3-acetate involves a multi-step process that typically begins with the preparation of the dihydrobenzofuran skeleton. This is followed by chlorination at the 5-position and subsequent acetylation at the 3-position. The reaction conditions are carefully optimized to ensure high yields and purity. Recent advancements in catalytic methods have further improved the efficiency of this synthesis, making it more accessible for large-scale production.
In terms of applications, methyl 5-chloro-2,3-dihydrobenzofuran-3-acetate has shown promise in the development of anti-cancer agents. Studies have demonstrated its ability to inhibit key enzymes involved in tumor progression, such as cyclin-dependent kinases (CDKs). Furthermore, its anti-inflammatory properties make it a potential candidate for treating chronic inflammatory diseases like arthritis and cardiovascular disorders.
Another area of interest is the use of methyl 5-chloro-2,3-dihydrobenzofuran-3-acetate in materials science. Its unique electronic properties make it a suitable candidate for applications in organic electronics, such as field-effect transistors (FETs) and light-emitting diodes (LEDs). Recent research has focused on incorporating this compound into polymer blends to enhance their conductivity and mechanical stability.
From an environmental perspective, methyl 5-chloro-2,3-dihydrobenzofuran-3-acetate has been studied for its biodegradability and eco-friendly properties. Researchers have found that under specific conditions, this compound can undergo microbial degradation without releasing harmful byproducts. This makes it a sustainable choice for use in green chemistry applications.
In conclusion, methyl 5-chloro-2,3-dihydrobenzofuran-3-acetate is a versatile compound with wide-ranging applications across multiple disciplines. Its unique structure, combined with recent advancements in synthesis and application techniques, positions it as a valuable tool in modern chemical research. As ongoing studies continue to uncover its full potential, this compound is expected to play an increasingly important role in both academic and industrial settings.
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